molecular formula C18H17N3O B11034339 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11034339
M. Wt: 291.3 g/mol
InChI Key: JPZQOOGPDYPVPJ-UHFFFAOYSA-N
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Description

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of a tetrahydroisoquinoline core and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂SO₄

    Reduction: H₂, Pd/C, NaBH₄

    Substitution: NaH, LDA, DMF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the oxadiazole ring and tetrahydroisoquinoline core, which may result in synergistic biological activities. This dual functionality makes it a promising candidate for drug discovery and development .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C18H17N3O/c1-2-7-15(8-3-1)18-20-19-17(22-18)13-21-11-10-14-6-4-5-9-16(14)12-21/h1-9H,10-13H2

InChI Key

JPZQOOGPDYPVPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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